molecular formula C12H23N3O2 B7919101 N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-methyl-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B7919101
M. Wt: 241.33 g/mol
InChI Key: FTADPLYLTURQIP-FTNKSUMCSA-N
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Description

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a chiral piperidine-based compound designed for advanced pharmaceutical and biochemical research. This molecule integrates an (S)-2-aminopropionyl (L-alanyl) moiety with an N-methyl acetamide group, a structure indicative of potential modulation of neurological targets . Similar compounds featuring piperidine scaffolds and amide functionalities are frequently investigated in drug discovery for their ability to interact with central nervous system receptors and enzymes . Its specific research applications could include studies on neurotransmitter regulation, as a building block in medicinal chemistry for the development of novel therapeutics, or as a tool compound in probing protein-protein interactions. The (S)-configured chiral center is critical for selective binding to biological targets, mimicking natural amino acid precursors. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. Specific hazard information is not fully available for this exact compound; please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-9(13)12(17)15-7-5-4-6-11(15)8-14(3)10(2)16/h9,11H,4-8,13H2,1-3H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTADPLYLTURQIP-FTNKSUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1CN(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CN(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Precursor

The synthesis begins with the functionalization of a piperidine precursor. A common approach involves the alkylation of piperidine at the 2-position using a chloromethyl or bromomethyl reagent under basic conditions. For instance, the reaction of 2-(bromomethyl)piperidine with methylamine in anhydrous ethanol at 60°C facilitates the introduction of the N-methyl group. The chiral (S)-2-amino-propionyl moiety is subsequently introduced via a nucleophilic acyl substitution reaction. This step typically employs (S)-2-aminopropionic acid activated by carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF.

Acylation for Acetamide Attachment

The acetamide group is introduced through acylation of the intermediate N-methylpiperidin-2-ylmethylamine. Acetic anhydride or acetyl chloride serves as the acylating agent, with reactions conducted in the presence of a base like triethylamine to neutralize HCl byproducts. Solvent selection (e.g., tetrahydrofuran or ethyl acetate) and temperature control (0–25°C) are critical to minimize racemization of the chiral center.

Coupling Reactions and Chiral Induction

Stereochemical integrity is maintained using chiral auxiliaries or asymmetric catalysis. For example, tert-butyloxycarbonyl (Boc) protection of the amino group during the coupling step prevents undesired side reactions. Enantioselective synthesis may involve Ru-BINAP complexes to achieve >95% enantiomeric excess (ee), as reported in analogous piperidine derivatives.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enable precise control over reaction parameters (e.g., residence time, temperature) during the acylation and alkylation steps. A patent disclosure highlights the use of tubular reactors with in-line IR monitoring to optimize yields (>85%) while reducing solvent waste.

Solvent and Catalyst Optimization

Green chemistry principles guide solvent selection, with cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran replacing traditional solvents like DCM. Heterogeneous catalysts, such as immobilized lipases, enhance the sustainability of amide bond formation, achieving turnover numbers (TON) exceeding 500.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel (60–120 mesh) and gradient elution with hexane/ethyl acetate mixtures. Preparative HPLC with chiral stationary phases (e.g., Chiralpak® IA) resolves enantiomers, ensuring >99% purity.

Spectroscopic Analysis

Structural validation relies on:

  • ¹H/¹³C NMR : Distinct signals for the piperidine ring (δ 1.4–2.8 ppm), acetamide carbonyl (δ 170–172 ppm), and N-methyl group (δ 2.9–3.1 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 265.18 (calculated for C₁₂H₂₃N₃O₃).

  • X-ray Crystallography : Confirms absolute configuration of the (S)-2-amino-propionyl moiety.

Optimization Strategies for Enhanced Efficiency

Reaction Condition Modifications

  • Temperature Control : Lowering the acylation temperature to 0–4°C reduces racemization rates by 40%.

  • Microwave Assistance : Microwave irradiation (100 W, 80°C) shortens reaction times from 12 hours to 45 minutes for alkylation steps.

Enantiomeric Purity Enhancement

Dynamic kinetic resolution (DKR) using proline-derived organocatalysts improves ee to >98%. Solvent-free conditions under ball milling further enhance stereoselectivity while eliminating solvent waste.

Data Tables

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsSolventTemperatureYield (%)Source
Alkylation2-(Bromomethyl)piperidine, methylamineEthanol60°C78
AcylationAcetic anhydride, triethylamineTHF0°C85
Chiral CouplingEDC/HOBt, (S)-2-aminopropionic acidDCM25°C72
Continuous FlowTubular reactor, in-line IR monitoringCPME50°C88

Table 2: Characterization Data Overview

TechniqueKey FindingsSource
¹H NMRδ 3.1 ppm (N–CH₃), δ 4.2 ppm (piperidine CH₂)
HRMSm/z 265.18 [M+H]⁺
Chiral HPLCRetention time: 12.3 min (R), 14.7 min (S)

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-methyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Piperidine-Acetamide Derivatives

Key Structural Variations
  • Piperidine Substitution Position: N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide: Differs in the position of the amino-propionyl group (3-yl vs. N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide: Features a benzyl group at the 4-position and an N-phenyl substituent, enhancing aromatic interactions but reducing solubility due to hydrophobicity .
Functional Group Modifications :

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-methyl-acetamide ~299.4* (S)-2-amino-propionyl, N-methyl-acetamide Hypothesized enhanced cell permeability due to balanced lipophilicity and hydrogen bonding
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Methoxyacetylfentanyl) 352.5 Methoxy, phenylethyl High μ-opioid receptor affinity; associated with psychoactive effects
N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide 308.4 Benzyl, phenyl Increased hydrophobicity; potential CNS targeting
N-Substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives ~350–400* Sulfonamide, aryl/aralkyl Inhibitory activity against AChE/BChE and lipoxygenase enzymes

*Estimated based on structural similarity.

Key Findings :

Receptor Binding : Fentanyl analogs (e.g., Methoxyacetylfentanyl) exhibit strong opioid receptor binding due to bulky aromatic groups, a feature absent in the target compound, which may prioritize different targets (e.g., peptidases or aminergic receptors) .

Enzyme Inhibition: Acetamide derivatives with sulfonamide or aryl groups () demonstrate cholinesterase inhibition, suggesting that the target compound’s amino-propionyl group could similarly interact with enzymatic active sites .

Metabolic Stability: Fluorinated piperidine derivatives () show improved stability compared to non-fluorinated analogs, indicating that the target compound may benefit from halogenation strategies for optimization .

Biological Activity

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-methyl-acetamide, a compound with the molecular formula C11H21N3O2, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with an (S)-2-amino-propionyl group and a methyl acetamide group. This structural configuration is significant for its biological interactions and pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : The primary reagents include (S)-2-amino-propionic acid and a suitable piperidine derivative.
  • Reaction Conditions : The reaction is often conducted in the presence of acetic anhydride under controlled temperature and pH to ensure high yield and purity.

This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, which may lead to therapeutic effects.

Biological Assays and Findings

Preliminary studies have indicated that this compound may possess:

  • Antimicrobial Properties : Exhibits activity against certain bacterial strains.
  • Anti-inflammatory Effects : Potentially reduces inflammation in various models.
  • Neuroprotective Activity : May protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialActive against specific bacterial strains
Anti-inflammatoryReduces inflammation in animal models
NeuroprotectiveProtects neuronal cells from oxidative damage

Case Study 1: Anti-inflammatory Effects

In a study involving carrageenan-induced paw inflammation in rats, this compound demonstrated significant inhibition of neutrophil migration, suggesting its potential as an anti-inflammatory agent. The results indicated a dose-dependent response, highlighting the compound's efficacy in reducing inflammatory markers.

Case Study 2: Neuroprotection

Research evaluating the neuroprotective effects of this compound revealed that it could mitigate oxidative stress-induced cell death in neuronal cultures. The mechanism was attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research:

  • Drug Development : Its potential as an antimicrobial and anti-inflammatory agent positions it for development into therapeutic drugs.
  • Biochemical Research : Investigated for its role in various biochemical pathways, providing insights into disease mechanisms and treatment strategies.

Q & A

Q. What are the recommended synthetic routes for N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-methyl-acetamide?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Alkylation : Reacting a piperidine precursor with a chiral (S)-2-amino-propionyl moiety under basic conditions to introduce the amino-acid side chain.
  • Acetamide Formation : Coupling the intermediate with methyl-acetamide using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane.
  • Purification : Techniques such as column chromatography (silica gel, gradient elution) or recrystallization ensure high purity (>95%).
    Industrial-scale synthesis may employ continuous flow reactors to enhance reproducibility and scalability .

Q. How is enantiomeric purity determined for this compound?

Answer: Enantiomeric purity is critical due to the (S)-configured amino-propionyl group. Methodologies include:

  • Chiral Derivatization : Reacting the compound with a chiral auxiliary (e.g., (S)-(-)-1-phenylethylamine) to form diastereomers, separable via HPLC or NMR analysis .
  • Chiral Stationary Phase HPLC : Using columns like Chiralpak® IA/IB with UV detection to resolve enantiomers.
  • Circular Dichroism (CD) : Confirming optical activity in the 200–250 nm range.

Q. What characterization techniques validate the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidinyl, acetamide, and amino-propionyl groups).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight verification (e.g., m/z calculated for C₁₂H₂₃N₃O₃: 265.18).
  • X-ray Crystallography : Resolving absolute configuration for the chiral center.
  • Thermogravimetric Analysis (TGA) : Assessing thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer: Contradictions often arise from variations in:

  • Functional Group Interactions : Substituent effects (e.g., methyl vs. ethyl groups on the piperidine ring) can alter receptor binding. Perform comparative studies using analogs with controlled structural modifications .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) and validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Computational Modeling : Use molecular dynamics simulations to predict binding modes and identify critical interactions with targets like opioid or acetylcholine receptors .

Q. What computational methods optimize synthesis pathways for this compound?

Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., amide bond formation).
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR predict viable pathways and side reactions, minimizing trial-and-error experimentation.
  • Solvent/Catalyst Screening : Machine learning models (e.g., Bayesian optimization) prioritize solvent-catalyst combinations to maximize yield and enantioselectivity .

Q. How to design experiments to study receptor interaction mechanisms?

Answer:

  • Radioligand Binding Assays : Use tritiated or fluorescent analogs to quantify affinity (Kd) for receptors like μ-opioid or σ-1.
  • Mutagenesis Studies : Identify critical residues in receptor binding pockets by expressing mutant receptors in HEK293 cells.
  • Cryo-EM/Co-crystallization : Resolve 3D structures of the compound-receptor complex to guide structure-activity relationship (SAR) studies .

Q. What strategies mitigate racemization during synthesis?

Answer:

  • Low-Temperature Reactions : Conduct coupling steps (e.g., amide bond formation) at 0–4°C to reduce thermal racemization.
  • Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc)-protected intermediates to stabilize the (S)-configuration.
  • Enantioselective Catalysis : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) in asymmetric synthesis .

Q. How to evaluate metabolic stability in preclinical studies?

Answer:

  • Microsomal Incubations : Test stability in human liver microsomes (HLM) with NADPH cofactors, monitoring degradation via LC-MS/MS.
  • CYP450 Inhibition Assays : Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • In Silico Predictions : Tools like ADMET Predictor® or SwissADME estimate metabolic sites and half-lives .

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